Pentyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate
Pentyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate
Brand Name:
Vulcanchem
CAS No.:
329226-68-8
VCID:
VC0374513
InChI:
InChI=1S/C22H21ClO5/c1-2-3-6-11-26-21(24)14-27-15-9-10-17-20(12-15)28-13-18(22(17)25)16-7-4-5-8-19(16)23/h4-5,7-10,12-13H,2-3,6,11,14H2,1H3
SMILES:
CCCCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3Cl
Molecular Formula:
C22H21ClO5
Molecular Weight:
400.8g/mol
Pentyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate
CAS No.: 329226-68-8
Main Products
VCID: VC0374513
Molecular Formula: C22H21ClO5
Molecular Weight: 400.8g/mol
CAS No. | 329226-68-8 |
---|---|
Product Name | Pentyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate |
Molecular Formula | C22H21ClO5 |
Molecular Weight | 400.8g/mol |
IUPAC Name | pentyl 2-[3-(2-chlorophenyl)-4-oxochromen-7-yl]oxyacetate |
Standard InChI | InChI=1S/C22H21ClO5/c1-2-3-6-11-26-21(24)14-27-15-9-10-17-20(12-15)28-13-18(22(17)25)16-7-4-5-8-19(16)23/h4-5,7-10,12-13H,2-3,6,11,14H2,1H3 |
Standard InChIKey | FOQBLWODTQNNOL-UHFFFAOYSA-N |
SMILES | CCCCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3Cl |
Canonical SMILES | CCCCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3Cl |
PubChem Compound | 1562812 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume